molecular formula C17H18N4 B1670941 DREADD-Agonist 21

DREADD-Agonist 21

Katalognummer: B1670941
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: JCBYXNSOLUVGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Specifically, it targets the excitatory hM3Dq and inhibitory hM4Di DREADDs . These engineered receptors allow researchers to manipulate neuronal activity in a controlled manner, providing valuable insights into neural circuits and behavior.

Wissenschaftliche Forschungsanwendungen

Key Properties of DREADD Agonist 21

C21 exhibits several advantageous properties that enhance its utility in research:

  • Selectivity : C21 shows a high affinity for DREADD variants (e.g., hM3Dq and hM4Di) while demonstrating minimal off-target effects on wild-type muscarinic receptors and other GPCRs .
  • Pharmacokinetics : The compound has favorable pharmacokinetic characteristics, including effective brain penetration and a rapid onset of action .
  • Behavioral Modulation : C21 can induce significant behavioral changes, such as increased feeding behavior in mice, when administered peripherally .

Modulation of Neuronal Activity

C21 has been extensively used to study the modulation of neuronal circuits. For instance:

  • Feeding Behavior : In experiments with lateral hypothalamic neurons expressing hM3Dq, C21 administration led to dose-dependent increases in feeding behavior, demonstrating its role in appetite regulation .
  • Dopaminergic Neuron Activity : In TH-Cre rat models, C21 was shown to activate inhibitory DREADDs selectively, affecting dopaminergic neuron firing rates. Adjustments in dosage were necessary to mitigate off-target effects observed at higher concentrations .

Investigating Neurodegenerative Diseases

Given the involvement of muscarinic receptors in neurodegenerative conditions, C21 is positioned as a valuable tool for exploring pathophysiological mechanisms:

  • Neurodegenerative Models : By utilizing C21 in models of diseases like Alzheimer's and schizophrenia, researchers can dissect the signaling pathways associated with M1 and M4 receptor subtypes .

Case Study 1: Acute Diuresis Induction

A recent study investigated the renal effects of C21, revealing that an infusion of 1.0 mg/kg resulted in a fourfold increase in urine output and enhanced glomerular filtration rate in anesthetized mice. This unexpected diuretic effect suggests potential applications in renal function studies .

Case Study 2: Sleep-Wake Regulation

C21 has also been evaluated for its effects on sleep patterns. In a study comparing different administration routes, both intraperitoneal injections and voluntary oral administration of C21 enhanced slow-wave sleep similar to traditional DREADD activators like clozapine-N-oxide (CNO) .

Data Tables

Property C21 CNO
SelectivityHighModerate
Brain PenetrationExcellentGood
Off-target EffectsMinimalSignificant
EC50 (hM3Dq)1.7 nM6.0 nM

Wirkmechanismus

Target of Action

DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for the human muscarinic acetylcholine M3 receptors (hM3Dq) and the inhibitory DREADDs (hM4Di) . These receptors are part of the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) family, which are chemogenetic tools used to modulate neuronal and non-neuronal signaling and activity .

Mode of Action

DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, by binding to them and activating them . This activation is selective and potent, with an EC50 of 1.7 nM . The compound shows little activity towards the endogenous muscarinic acetylcholine receptor M3 .

Biochemical Pathways

The activation of the hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to various downstream effects, depending on the specific neuronal or non-neuronal cells in which these receptors are expressed . For instance, activation of these receptors can modulate bidirectional feeding in defined circuits in mice .

Pharmacokinetics

DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . It is reported to have 95.1% plasma protein binding and 95% brain protein bounding in mice . This high level of bioavailability and brain penetrability allows the compound to effectively reach its targets in the brain and exert its effects.

Result of Action

The activation of the hM3Dq and hM4Di receptors by DREADD agonist 21 can result in changes in neuronal and non-neuronal signaling and activity . For example, it has been shown that the activation of these receptors can modulate bidirectional feeding in defined circuits in mice .

Biochemische Analyse

Biochemical Properties

DREADD agonist 21 is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs . It exhibits >10-fold higher affinity at hM1Dq and hM4Di DREADDs compared to wild type receptors .

Cellular Effects

DREADD agonist 21, when activated, can modulate bidirectional feeding in defined circuits in mice . It has been shown to selectively modulate the activity of nigral dopaminergic neurons through the canonical DREADD receptor hM4Di .

Molecular Mechanism

DREADD agonist 21 is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . It activates neurons expressing hM3Dq DREADDS and inhibits activity in neurons expressing hM4Di .

Temporal Effects in Laboratory Settings

DREADD agonist 21 shows superior brain penetration and long-lasting presence . It is effective at latest 15 min after intraperitoneal injection .

Dosage Effects in Animal Models

In males, 1 mg.kg -1 of DREADD agonist 21 strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect. Reducing the dose to 0.5 mg.kg -1 circumvented this unspecific effect, while activated the inhibitory DREADDs and selectively reduced nigral neurons firing .

Metabolic Pathways

DREADD agonist 21 does not undergo back metabolism to clozapine . This makes it an alternative to CNO for in vivo studies in which metabolic conversion of CNO to clozapine is an issue .

Transport and Distribution

DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This suggests that it is effectively transported and distributed within cells and tissues.

Vorbereitungsmethoden

Synthetic Routes:: The chemical structure of DREADD Agonist 21 (C21) consists of an 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine core. While specific synthetic routes are not widely disclosed, it is typically prepared through multi-step organic synthesis.

Reaction Conditions:: The exact reaction conditions for synthesizing C21 remain proprietary. researchers typically employ standard organic chemistry techniques, including coupling reactions, cyclizations, and functional group manipulations.

Industrial Production:: Information regarding large-scale industrial production methods for DREADD Agonist 21 is limited. As of now, its primary use is in research laboratories.

Analyse Chemischer Reaktionen

Reactivity:: DREADD Agonist 21 does not activate wild-type human M3 receptors (hM3), making it highly selective for DREADDs. It exhibits an EC50 of 1.7 nM for hM3Dq, with no significant activity on hM3 receptors. Notably, its selectivity is 3.5-fold higher than H1 receptors, 40-fold higher than 5HT2A receptors, and 100-fold higher than 5HT2C receptors .

Common Reagents and Conditions:: Given its proprietary nature, specific reagents and conditions used in C21 synthesis are not publicly available. standard organic chemistry reagents (e.g., Grignard reagents, protecting groups, and catalysts) likely play a role.

Major Products:: The primary product of C21 synthesis is the compound itself—DREADD Agonist 21. No significant byproducts are reported.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist 21, also known as C21, is a novel compound developed to enhance the specificity and efficacy of chemogenetic tools in neuroscience research. This article delves into its biological activity, pharmacokinetics, and potential applications based on diverse research findings.

Overview of DREADD Agonist 21

C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. It was designed as an alternative to clozapine-N-oxide (CNO), which has been widely used but is known to undergo metabolic conversion to clozapine, potentially confounding experimental results. C21 exhibits favorable pharmacokinetic properties, including excellent brain penetrability and bioavailability, making it suitable for in vivo studies.

Pharmacological Profile

The pharmacological profile of C21 has been extensively characterized through various studies:

  • Affinity and Potency : C21 displays high affinity for hM3Dq and hM4Di receptors with EC50 values of 1.7 nM for hM3Dq and significantly lower values for other muscarinic receptors compared to CNO . Its selectivity is highlighted by >10-fold higher affinity for DREADD variants compared to wild-type receptors .
  • In Vitro Activity : In vitro studies demonstrate that C21 effectively activates neurons expressing hM3Dq while inhibiting those expressing hM4Di. This dual functionality allows researchers to modulate neuronal circuits selectively .
  • Off-Target Effects : Although C21 is designed to minimize off-target interactions, some studies have reported low-level activity at other GPCRs, such as M4, D2, and H4 histamine receptors. However, these effects are substantially less than those observed with CNO .

In Vivo Studies

In vivo experiments have shown that C21 can modulate various physiological processes:

  • Feeding Behavior : C21 administration in mice has been linked to dose-dependent modulation of feeding behavior through the activation of specific neuronal pathways . For instance, doses of 1 mg/kg resulted in increased feeding activity.
  • Sleep Modulation : Research indicates that both CNO and C21 can influence sleep patterns in mice, suggesting potential applications in sleep research. Interestingly, the effects of C21 were observed even in mice lacking DREADD expression, indicating possible off-target actions .
  • Diuretic Effects : A recent study found that C21 induces acute diuresis in mice, significantly increasing urine output and glomerular filtration rate (GFR). This suggests that C21 may interact with renal functions via GPCR pathways .

Data Tables

The following tables summarize key findings regarding the biological activity and pharmacological profile of DREADD agonist 21:

Parameter C21 (DREADD Agonist 21) CNO (Clozapine-N-Oxide)
EC50 at hM3Dq 1.7 nM6.0 nM
Selective Activity >10-fold higher for DREADDsSignificant off-target effects
Brain Penetrability ExcellentModerate
Feeding Modulation YesYes
Sleep Modulation YesYes
Diuretic Effect YesNot reported

Case Studies

  • Feeding Behavior Modulation :
    • In a study involving lateral hypothalamic neurons expressing hM3Dq, administration of C21 led to significant depolarization and increased feeding behavior in a dose-dependent manner .
  • Sleep Studies :
    • A comparative analysis showed that both CNO and C21 affected sleep architecture in wild-type mice. The modulation effects were similar across different doses, indicating potential pharmacological overlap despite differing metabolic pathways .
  • Renal Function Impact :
    • An investigation into the renal effects of C21 revealed a marked increase in urine output upon administration, suggesting that its mechanism may involve antagonism at M3 receptors affecting bladder smooth muscle contraction .

Eigenschaften

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DREADD agonist 21
Reactant of Route 2
Reactant of Route 2
DREADD agonist 21
Reactant of Route 3
DREADD agonist 21
Reactant of Route 4
Reactant of Route 4
DREADD agonist 21
Reactant of Route 5
DREADD agonist 21
Reactant of Route 6
DREADD agonist 21

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.